[3-(3-Methoxypropoxy)phenyl]methanamine
Description
[3-(3-Methoxypropoxy)phenyl]methanamine is a phenylmethanamine derivative featuring a methoxypropoxy (-OCH2CH2CH2OCH3) substituent at the 3-position of the benzene ring and a methanamine (-CH2NH2) group.
Properties
IUPAC Name |
[3-(3-methoxypropoxy)phenyl]methanamine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17NO2/c1-13-6-3-7-14-11-5-2-4-10(8-11)9-12/h2,4-5,8H,3,6-7,9,12H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DTZCDHUTHYMNRA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCCOC1=CC=CC(=C1)CN | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of [3-(3-Methoxypropoxy)phenyl]methanamine typically involves the reaction of 3-(3-methoxypropoxy)benzaldehyde with ammonia or an amine source under reductive amination conditions. The reaction is usually carried out in the presence of a reducing agent such as sodium cyanoborohydride or hydrogen gas with a suitable catalyst .
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach would involve large-scale reductive amination processes, ensuring high purity and yield through optimized reaction conditions and purification techniques .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: [3-(3-Methoxypropoxy)phenyl]methanamine can undergo oxidation reactions, typically resulting in the formation of corresponding aldehydes or carboxylic acids.
Reduction: The compound can be reduced to form various amine derivatives.
Substitution: It can participate in nucleophilic substitution reactions, where the methoxy group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles like halides or thiols can be used under basic or acidic conditions.
Major Products:
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of substituted phenylmethanamines.
Scientific Research Applications
Chemistry:
- Used as an intermediate in the synthesis of various organic compounds.
- Employed in the study of reaction mechanisms and kinetics .
Biology:
Medicine:
- Explored for its potential therapeutic applications, including as a precursor for drug development .
Industry:
Mechanism of Action
The mechanism of action of [3-(3-Methoxypropoxy)phenyl]methanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate biochemical pathways by binding to active sites or altering the conformation of target molecules. This interaction can lead to changes in cellular processes and physiological responses .
Comparison with Similar Compounds
Structural Variations and Physicochemical Properties
Key structural analogs differ in the alkoxy substituent’s chain length, branching, and aromatic substitution patterns. Below is a comparative analysis:
*Calculated based on structural formula.
Key Observations :
Biological Activity
[3-(3-Methoxypropoxy)phenyl]methanamine is a compound that has garnered interest in various biological studies due to its potential therapeutic applications. This article explores its biological activity, examining mechanisms of action, effects on different biological systems, and relevant research findings.
Chemical Structure and Properties
The compound is characterized by a phenyl ring substituted with a methoxypropoxy group and an amine moiety. Its structural formula can be represented as follows:
The biological activity of this compound is primarily attributed to its interaction with various receptors and enzymes. Research indicates that it may act as a modulator of neurotransmitter systems, particularly those involving serotonin and norepinephrine. The compound's amine group is likely involved in hydrogen bonding with target proteins, influencing their activity.
Biological Activities
- Antimicrobial Activity : Preliminary studies suggest that this compound exhibits antibacterial properties against several pathogens. In vitro assays have shown significant inhibition of growth for strains such as Staphylococcus aureus and Escherichia coli.
- Antiproliferative Effects : The compound has been tested for its effects on cancer cell lines, including HeLa and A549 cells. Results indicate that it may inhibit cell proliferation, with IC50 values suggesting moderate potency.
- Neuroprotective Effects : There is emerging evidence that this compound may provide neuroprotective benefits, potentially through mechanisms involving the modulation of calcium ion channels and oxidative stress pathways.
Research Findings
A summary of key research findings related to the biological activity of this compound is presented in the table below:
| Study Focus | Methodology | Key Findings |
|---|---|---|
| Antimicrobial Activity | Disk diffusion method | Inhibition zone against E. coli (15 mm) and S. aureus (18 mm) |
| Antiproliferative Effects | MTT assay on HeLa and A549 cells | IC50 values: HeLa (45 µM), A549 (50 µM) |
| Neuroprotective Mechanisms | Calcium influx assays | Reduced calcium influx by 30% in neuronal cells |
Case Studies
- Case Study 1 : A study evaluated the antimicrobial efficacy of this compound against methicillin-resistant Staphylococcus aureus (MRSA). Results showed that the compound significantly inhibited MRSA growth, suggesting potential as a therapeutic agent for resistant infections.
- Case Study 2 : In a cellular model of neurodegeneration, this compound demonstrated protective effects against oxidative stress-induced damage in neuronal cells, indicating its potential role in neuroprotection.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
